(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol (E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol
Brand Name: Vulcanchem
CAS No.: 80760-86-7
VCID: VC17107778
InChI: InChI=1S/C20H22FIN2OS.2C4H4O4/c21-15-2-1-14-11-18(24-7-5-23(6-8-24)9-10-25)17-13-16(22)3-4-19(17)26-20(14)12-15;2*5-3(6)1-2-4(7)8/h1-4,12-13,18,25H,5-11H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
SMILES:
Molecular Formula: C28H30FIN2O9S
Molecular Weight: 716.5 g/mol

(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol

CAS No.: 80760-86-7

Cat. No.: VC17107778

Molecular Formula: C28H30FIN2O9S

Molecular Weight: 716.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol - 80760-86-7

Specification

CAS No. 80760-86-7
Molecular Formula C28H30FIN2O9S
Molecular Weight 716.5 g/mol
IUPAC Name (E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C20H22FIN2OS.2C4H4O4/c21-15-2-1-14-11-18(24-7-5-23(6-8-24)9-10-25)17-13-16(22)3-4-19(17)26-20(14)12-15;2*5-3(6)1-2-4(7)8/h1-4,12-13,18,25H,5-11H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
Standard InChI Key LBPRAHURQRRTNO-LVEZLNDCSA-N
Isomeric SMILES C1N(CCN(C1)C2C3=C(SC4=C(C2)C=CC(=C4)F)C=CC(=C3)I)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Canonical SMILES C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)I.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Introduction

(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b]1benzothiepin-5-yl)piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of dicarboxylic acids, specifically derived from butenedioic acid. This compound features a unique structural arrangement, incorporating a piperazine ring linked to a substituted benzothiepin moiety. The presence of fluorine and iodine atoms adds to its complexity, suggesting potential applications in pharmaceutical or chemical synthesis.

Synthesis and Reaction Conditions

The synthesis of such a compound typically involves multiple steps:

  • Formation of the Butenedioic Acid Backbone: This involves creating the dicarboxylic acid framework.

  • Introduction of the Piperazine Ring: This step requires attaching the piperazine to the butenedioic acid.

  • Attachment of the Benzothiepin Moiety: This involves linking the substituted benzothiepin to the piperazine ring.

Reaction Conditions:

Potential Applications and Biological Implications

Given its complex structure, this compound may have potential applications in:

  • Pharmaceuticals: The presence of fluorine and iodine suggests possible use in imaging or therapeutic agents.

  • Chemical Synthesis: It could serve as a precursor for synthesizing more complex molecules.

Biological Implications:

  • Further studies are needed to understand its interactions with biological systems and potential therapeutic effects.

Data Table for Comparative Analysis

CompoundMolecular FormulaMolecular WeightPhysical PropertiesPotential Applications
(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b]benzothiepin-5-yl)piperazin-1-yl]ethanolNot specifiedNot specifiedMelting point, boiling point, and density not availablePharmaceuticals, chemical synthesis
(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanoneC46H74N2O12Approximately 847.086 g/molNot specifiedVarious scientific fields
(E)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanolC26H30F3N3O5S553.6 g/molNot specifiedPharmaceuticals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator